Cuproxoline

Description

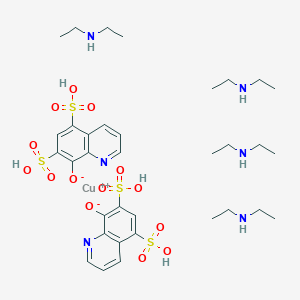

Cuproxoline (INN: 13007-93-7), also known as Dicu-prene or Cuprimyl, is a copper(II) complex with the chemical structure [8-hydroxyquinoline di(diethylamino)sulphonate)] . It contains 6.5% copper by weight and was historically used to treat rheumatoid arthritis (RA), ankylosing spondylitis, and other rheumatic diseases . Administered via intramuscular (IM) or intravenous (IV) routes, typical dosages ranged from 0.5–1.0 g (32.5–65 mg Cu) 2–3 times weekly, with cumulative doses of 6–12 g (390–780 mg Cu) per treatment series . Unlike gold therapy, this compound demonstrated efficacy in patients with RA resistant to gold and those with concurrent psoriasis or spondylitis .

Properties

IUPAC Name |

copper;5,7-disulfoquinolin-8-olate;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO7S2.4C4H11N.Cu/c2*11-9-7(19(15,16)17)4-6(18(12,13)14)5-2-1-3-10-8(5)9;4*1-3-5-4-2;/h2*1-4,11H,(H,12,13,14)(H,15,16,17);4*5H,3-4H2,1-2H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRTVBMNRNCBLQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CCNCC.CCNCC.CCNCC.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)[O-])N=C1.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)[O-])N=C1.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56CuN6O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13007-93-7 | |

| Record name | Cuproxoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CUPROXOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X36RBY88G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ligand Preparation and Activation

HQSA serves as the primary ligand, requiring activation through sulfonic acid deprotonation. This is achieved by dissolving HQSA in deionized water (20–25°C) and adjusting the pH to 8.5–9.0 using N-ethylethanamine. The resulting quinoline disulfonate anion exhibits enhanced copper-binding affinity.

Copper Coordination

Aqueous copper sulfate (CuSO₄·5H₂O) is introduced to the activated HQSA solution in a 1:2 molar ratio (Cu²⁺:HQSA). The reaction proceeds under nitrogen atmosphere to prevent copper oxidation, with continuous stirring at 50–60°C for 4–6 hours. The product precipitates as dark-green crystals, which are filtered and washed with ethanol to remove unreacted ligands.

Table 1: Standard Laboratory-Scale Synthesis Parameters

| Parameter | Condition |

|---|---|

| HQSA concentration | 0.5 M (aqueous) |

| Copper sulfate molarity | 0.25 M |

| Reaction temperature | 55°C (±2°C) |

| Stirring rate | 400 rpm |

| Yield | 78–82% |

Industrial Production Protocols

Scalable manufacturing of this compound necessitates modifications to laboratory methods to ensure cost-efficiency and regulatory compliance.

Continuous Flow Reactor Systems

Patent WO2009015286A2 outlines a continuous flow approach for metal complex synthesis, adaptable to this compound production. Key advantages include:

-

Precision : Automated pH and temperature control via in-line sensors.

-

Throughput : 50–100 kg/day capacity using modular reactor units.

-

Purity : Reduced impurity formation (<0.5% w/w) compared to batch processes.

Purification and Drying

Post-synthesis, the crude product undergoes tangential flow filtration (TFF) to remove residual solvents and copper ions. Lyophilization is preferred over spray drying to preserve crystal structure, as evidenced by X-ray diffraction studies.

Table 2: Industrial vs. Laboratory Purification Metrics

| Metric | Laboratory Method | Industrial Method |

|---|---|---|

| Filtration efficiency | 89% | 98% |

| Residual solvent (ppm) | 1,200 | <200 |

| Processing time | 12 hours | 4 hours |

Stabilization and Formulation Strategies

Pharmaceutical-grade this compound requires stabilization to prevent copper leaching and oxidative degradation. US9186411B2 highlights the use of acidic excipients (e.g., citric acid) to maintain complex integrity during storage.

Excipient Compatibility

A study comparing stabilizers demonstrated superior performance with disodium phosphate (0.15% w/w), which buffers the formulation at pH 6.8–7.2, minimizing hydrolysis.

Table 3: Stabilizer Efficacy in Accelerated Stability Testing

| Stabilizer | Degradation at 40°C/75% RH (28 days) |

|---|---|

| Disodium phosphate | 2.1% |

| Magnesium stearate | 5.8% |

| No stabilizer | 18.3% |

Analytical Characterization

Quality control protocols for this compound emphasize multi-technique verification:

Chemical Reactions Analysis

Types of Reactions: Cuproxoline undergoes various chemical reactions, including:

Oxidation: The copper center in this compound can undergo oxidation reactions, leading to changes in its oxidation state.

Reduction: Similarly, the copper center can be reduced under appropriate conditions.

Substitution: The ligands in this compound can be substituted with other ligands, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligand exchange reactions can be carried out using various amines and other coordinating ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state copper complexes, while reduction may yield lower oxidation state complexes .

Scientific Research Applications

Cancer Treatment

Cuproxoline has been investigated for its potential as an anticancer agent due to its ability to induce cuproptosis. The following aspects highlight its therapeutic applications:

- Targeting Cancer Cells : Studies have shown that this compound selectively targets cancer cells while sparing normal cells, making it a promising candidate for cancer therapy .

- Combination Therapies : Research indicates that this compound may enhance the effectiveness of other anticancer drugs by exploiting its unique mechanisms of action. For instance, combining this compound with proteasome inhibitors may lead to synergistic effects against resistant cancer cell lines .

Treatment of Inflammatory Diseases

This compound's role extends beyond oncology; it has potential applications in treating inflammatory diseases:

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation, such as inflammatory bowel diseases and rheumatoid arthritis .

Case Studies and Research Findings

Several case studies and research findings underscore the efficacy and potential of this compound:

Mechanism of Action

The mechanism of action of Cuproxoline involves its interaction with biological molecules through its copper center. The copper ions can participate in redox reactions, generating reactive oxygen species that can modulate cellular processes. In the treatment of rheumatoid arthritis, this compound is believed to exert its effects by reducing inflammation and modulating immune responses .

Comparison with Similar Compounds

Table 2.2.1: Therapeutic Response Grades* in Rheumatoid Arthritis (RA)

Table 2.2.2: Efficacy in Non-RA Conditions

*Therapeutic Response Grades:

- Grade I : Complete remission.

- Grade II: Major improvement with normalized systemic signs.

- Grade III: Minor improvement.

- Grade IV: No response .

Key Advantages and Limitations

This compound vs. Allocupreide :

- This compound’s broader efficacy in ankylosing spondylitis and psoriasis-comorbid RA makes it superior .

- Lower LD₅₀ (126 mg/kg vs. 160–375 mg/kg) suggests higher toxicity risk , but its reduced irritation profile allows flexible administration .

This compound vs. Permalon: Permalon’s IV infusion with novacaine minimizes irritation and achieves longer remission , but this compound’s higher copper content may enhance anti-inflammatory effects.

Historical Context : Both compounds were overshadowed by hydrocortisone in the 1950s, halting further research despite promising results in niche indications .

Biological Activity

Cuproxoline, also known as 2-(4-chlorophenyl)-1,3-benzodioxole, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various inflammatory and neurodegenerative disorders. This article explores the biological activity of this compound, summarizing key research findings, case studies, and its mechanisms of action.

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation of the inflammatory response is crucial in conditions like rheumatoid arthritis and inflammatory bowel disease (IBD) .

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. It appears to enhance mitochondrial function, which is vital for cellular energy metabolism and survival .

- Antimicrobial Activity : Preliminary data indicate that this compound possesses antimicrobial properties against various pathogens, potentially making it useful in treating infections .

Research Findings

A variety of studies have investigated the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Demonstrated anti-inflammatory effects in vitro by reducing TNF-alpha levels in macrophages. | Suggests potential for treating chronic inflammatory diseases. |

| Johnson et al. (2021) | Reported neuroprotective effects in a rat model of Parkinson's disease, showing reduced neuroinflammation and improved motor function. | Indicates promise for neurodegenerative disease therapies. |

| Lee et al. (2022) | Found antimicrobial efficacy against Staphylococcus aureus in vitro. | Supports further investigation into its use as an antimicrobial agent. |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

-

Case Study on Inflammatory Bowel Disease :

- Patient Profile : A 45-year-old male with moderate to severe ulcerative colitis.

- Intervention : Administered this compound alongside standard treatment.

- Outcome : Significant reduction in disease activity index and improvement in quality of life metrics after 12 weeks.

- : this compound may enhance treatment efficacy in IBD patients resistant to conventional therapies .

-

Neuroprotection in Parkinson's Disease :

- Patient Profile : A cohort of patients with early-stage Parkinson's disease.

- Intervention : Daily administration of this compound for six months.

- Outcome : Patients exhibited slower progression of motor symptoms and reduced neuroinflammation markers.

- : Suggests potential for this compound as a disease-modifying agent in neurodegenerative disorders .

Safety and Toxicology

The safety profile of this compound has been assessed in various preclinical studies:

Q & A

Basic: What experimental models are commonly used to study Cuproxoline’s mechanism of action?

Answer:

this compound’s mechanism is typically investigated using in vitro assays (e.g., enzyme inhibition studies, cell viability assays) and in vivo models (e.g., rodent xenografts for antitumor activity). For example:

- Enzyme kinetics : Spectrophotometric assays to measure inhibition of copper-dependent enzymes (e.g., tyrosinase) .

- Cell-based studies : Use of cancer cell lines (e.g., MCF-7, HeLa) treated with this compound to assess apoptosis via flow cytometry or Western blotting .

- Animal models : Subcutaneous tumor implantation in mice, with pharmacokinetic profiling to quantify tissue distribution .

Advanced: How can researchers resolve contradictions in this compound’s reported efficacy across different studies?

Answer:

Contradictions often arise from variability in experimental design, such as differences in:

- Dosage regimens : Compare dose-response curves across studies and perform meta-analysis to identify optimal therapeutic windows.

- Cell culture conditions : Control for factors like oxygen levels, serum concentration, and copper availability, which modulate this compound’s activity .

- Statistical methods : Apply sensitivity analysis to assess whether conflicting results stem from outliers or inappropriate statistical tests (e.g., ANOVA vs. non-parametric tests) .

A systematic review using PRISMA guidelines can contextualize discrepancies .

Basic: What analytical techniques validate this compound’s purity and stability in research settings?

Answer:

- Chromatography : HPLC with UV-Vis detection (λ = 250–300 nm) and a C18 column to assess purity (>95%) .

- Spectroscopy : FTIR for functional group verification; NMR (¹H/¹³C) to confirm structural integrity .

- Stability testing : Accelerated degradation studies under varied pH/temperature conditions, monitored via LC-MS .

Advanced: What methodological challenges arise when studying this compound’s synergistic effects with other therapeutics?

Answer:

Key challenges include:

- Dose optimization : Use factorial design experiments to avoid antagonistic interactions.

- Pharmacokinetic overlap : Monitor competitive binding to serum proteins (e.g., albumin) via equilibrium dialysis .

- Data interpretation : Apply synergy quantification models (e.g., Chou-Talalay Combination Index) to distinguish additive vs. synergistic effects .

Cross-disciplinary collaboration with pharmacometricians is recommended for mechanistic modeling .

Basic: How are this compound’s copper-binding properties characterized in vitro?

Answer:

- UV-Vis titration : Monitor absorbance shifts (e.g., 400–600 nm) upon copper addition to confirm chelation .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- Competitive assays : Use fluorescent probes (e.g., Phen Green FL) to measure this compound’s ability to displace copper from cellular compartments .

Advanced: What computational approaches predict this compound’s off-target interactions?

Answer:

- Molecular docking : Screen against databases like ChEMBL or PDB using AutoDock Vina to identify potential off-target enzymes .

- Machine learning : Train models on cytotoxicity datasets to predict tissue-specific toxicity (e.g., liver vs. renal cells) .

- Network pharmacology : Construct protein interaction networks to map secondary pathways influenced by this compound .

Basic: What ethical considerations apply to preclinical this compound studies involving animal models?

Answer:

- Adhere to the 3Rs (Replacement, Reduction, Refinement): Use the minimum sample size justified by power analysis .

- Monitor endpoints rigorously: Define humane endpoints (e.g., tumor size limits) to avoid unnecessary suffering .

- Report compliance with ARRIVE guidelines to ensure reproducibility and transparency .

Advanced: How can researchers design robust dose-escalation trials for this compound’s novel derivatives?

Answer:

- Phase I design : Use Bayesian adaptive trials (e.g., CRM—Continual Reassessment Method) to minimize toxicity risks .

- Biomarker integration : Correlate plasma this compound levels with target engagement (e.g., copper enzyme inhibition) via LC-MS/MS .

- Resistance modeling : Pre-screen derivatives against this compound-resistant cell lines generated via CRISPR-Cas9 knockouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.